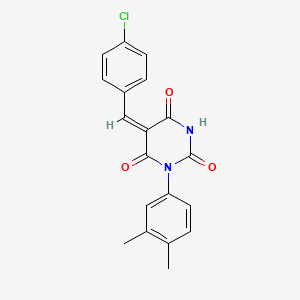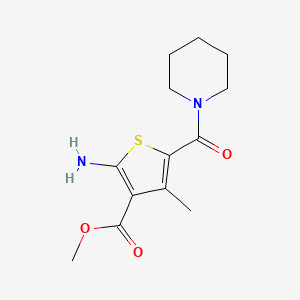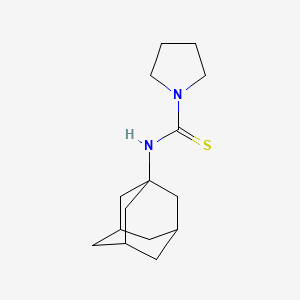
5-(4-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzylidene)-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as CB-DMP, is a chemical compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. CB-DMP is a pyrimidine derivative that has been synthesized using various methods and has been found to have potential applications in various fields of research.
Mechanism of Action
The mechanism of action of CB-DMP is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CB-DMP has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. CB-DMP has also been found to have neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of various proteins involved in cellular processes.
Advantages and Limitations for Lab Experiments
CB-DMP has several advantages for lab experiments, including its ability to inhibit the proliferation of cancer cells and its neuroprotective properties. However, it also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the research on CB-DMP. Further studies are needed to determine its optimal dosage and administration for its potential use in the treatment of Alzheimer's disease. Additionally, more research is needed to determine its potential applications in other fields of scientific research, such as the treatment of other neurodegenerative diseases and the development of new anticancer drugs.
Conclusion:
In conclusion, CB-DMP is a chemical compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. It has potential applications in various fields of research, including the treatment of Alzheimer's disease and the development of new anticancer drugs. Further studies are needed to determine its optimal dosage and administration and to explore its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of CB-DMP has been achieved using various methods, including the reaction of 4-chlorobenzaldehyde with 3,4-dimethyl-1-phenyl-2-pyrazolin-5-one in the presence of an acid catalyst. Another method involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethyl-1-phenylpyrazol-5-one in the presence of a base catalyst. These methods have been found to be efficient and yield high-quality CB-DMP.
Scientific Research Applications
CB-DMP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potential anticancer properties and has been studied for its ability to inhibit the proliferation of cancer cells. CB-DMP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.
properties
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-3-8-15(9-12(11)2)22-18(24)16(17(23)21-19(22)25)10-13-4-6-14(20)7-5-13/h3-10H,1-2H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSSNKIOBAXAB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-(3,4-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(benzylsulfonyl)propanoyl]indoline](/img/structure/B5091144.png)
![N-(2-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5091151.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5091159.png)
![2-[(cyanomethyl)thio]-4,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5091164.png)

![N-(2-{[5-(3-benzyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B5091183.png)
![5-allyl-3-(benzylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5091184.png)
![N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5091203.png)
![3-(2-oxo-2-{3-[3-(trifluoromethyl)benzoyl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5091211.png)
![2-methyl-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5091226.png)
![1-methyl-4-{[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B5091228.png)

![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)
